molecular formula C12H16N2O2 B2474959 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1268952-43-7

6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B2474959
CAS No.: 1268952-43-7
M. Wt: 220.272
InChI Key: MUHXGYZZXNDURK-NSHDSACASA-N
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Description

6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-b]pyridin-5-one core, followed by the introduction of the 1-hydroxy-3-methylbutan-2-yl side chain. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-b]pyridin-5-one core or the side chain.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrolo[3,4-b]pyridin-5-one core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-b]pyridin-5-one derivatives with different side chains or functional groups. Examples include:

  • 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one analogs with different substituents on the pyrrolo[3,4-b]pyridin-5-one core.
  • Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrrolo[3,4-b]pyridin-5-one core and the 1-hydroxy-3-methylbutan-2-yl side chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-7H-pyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(2)11(7-15)14-6-10-9(12(14)16)4-3-5-13-10/h3-5,8,11,15H,6-7H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHXGYZZXNDURK-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N1CC2=C(C1=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)N1CC2=C(C1=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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